In Vitro Sensitivity of Fusarium spp. to Tebuconazole vs. Other DMI and MBC Fungicides
In a comparative in vitro study, the mean effective concentration for 50% mycelial growth inhibition (EC50) of Fusarium graminearum isolates for tebuconazole ranged from 0.85 to 2.57 mg/L. This places tebuconazole's intrinsic activity between the more potent metconazole (EC50 <0.1 to 1.66 mg/L) and the benzimidazole carbendazim (EC50 0.39-1.41 mg/L) [1].
| Evidence Dimension | In vitro mycelial growth inhibition (EC50) |
|---|---|
| Target Compound Data | 0.85 - 2.57 mg/L (for F. graminearum) |
| Comparator Or Baseline | Metconazole: <0.1 - 1.66 mg/L; Carbendazim: 0.39 - 1.41 mg/L |
| Quantified Difference | Tebuconazole exhibits lower potency than metconazole but comparable activity to carbendazim against F. graminearum isolates. |
| Conditions | Mycelial growth assay on potato-dextrose agar (PDA) amended with fungicide at 0.1 to 10 mg/L. |
Why This Matters
This data defines tebuconazole's relative baseline potency against Fusarium spp., informing its selection when resistance to benzimidazoles (e.g., carbendazim) is present or when a DMI with a specific, documented sensitivity profile is required.
- [1] Ivić, D., Sever, Z., & Kuzmanovska, B. (2011). In vitro sensitivity of Fusarium graminearum, F. avenaceum and F. verticillioides to carbendazim, tebuconazole, flutriafol, metconazole and prochloraz. Pesticidi i fitomedicina, 26(1), 35-42. View Source
